N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE
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Overview
Description
N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a benzodiazepine core, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzodiazepine core in the presence of a strong base.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction, where a methanol derivative reacts with the benzodiazepine core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-[(2-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE is unique due to its specific chemical structure, which includes a chlorophenyl group and a methoxy group
Properties
IUPAC Name |
N-[(2-chlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-18(22-23-11-14-7-3-4-8-15(14)19)13(2)21-17-10-6-5-9-16(17)20-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDBVGLUJHSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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